molecular formula C18H16FN3O2S B2516228 N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034306-14-2

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2516228
CAS No.: 2034306-14-2
M. Wt: 357.4
InChI Key: LZKDVYCXSJNHEG-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound offered for research and development purposes. This molecule features a bipyridine scaffold linked to a fluorinated and methylated benzenesulfonamide group. The bipyridine moiety is a common building block in medicinal chemistry and materials science, known for its metal-chelating properties and potential to engage in π-π stacking interactions . The sulfonamide functional group is prevalent in pharmaceuticals and agrochemicals and is often investigated for its biological activity . Researchers may explore this compound as a potential precursor or intermediate in the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands. The presence of both nitrogen-containing heterocycles and a sulfonamide group makes it a versatile candidate for constructing combinatorial libraries. All products are strictly for research use only and are not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own characterization and bioactivity studies to determine the compound's specific properties and applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-10-16(19)2-3-18(13)25(23,24)22-12-14-4-9-21-17(11-14)15-5-7-20-8-6-15/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKDVYCXSJNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves several steps, including the preparation of the bipyridine core and the subsequent attachment of the sulfonamide group. One common method involves the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide, may involve large-scale catalytic processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium ions.

    Reduction: Reduction reactions can convert the bipyridinium ions back to bipyridine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the bipyridine moiety typically yields bipyridinium salts, while reduction can regenerate the original bipyridine compound

Scientific Research Applications

Chemical Characteristics

The compound's molecular formula is C18H16FN3O2SC_{18}H_{16}FN_{3}O_{2}S with a molecular weight of approximately 357.4 g/mol. The presence of a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group contributes to its diverse chemical reactivity and biological activity.

Coordination Chemistry

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can act as a ligand in coordination chemistry. Its bipyridine structure allows it to form stable complexes with transition metals, which are valuable in catalysis and materials science.

The compound exhibits significant biological activity, making it a candidate for drug development:

  • Antimicrobial Properties : Research indicates that sulfonamide derivatives have potent antimicrobial effects. The bipyridine moiety may enhance this activity through synergistic interactions with bacterial cell wall synthesis pathways.
  • Anticonvulsant Effects : Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other bipyridine derivatives. In animal models, it has shown promise in reducing seizure activity.
  • Cytotoxicity Against Cancer Cells : The compound's ability to interact with cellular targets positions it as a potential anticancer agent. Initial studies indicate it may induce apoptosis in cancer cells via mechanisms involving oxidative stress.

Material Science

In industry, the compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials suitable for organic electronics and photonics.

Anticonvulsant Activity

In a study evaluating various bipyridine derivatives, this compound demonstrated significant anticonvulsant activity in rodent models. This suggests its potential as a therapeutic agent against epilepsy.

Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of sulfonamides against common pathogens. Results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that exhibit unique electronic and optical properties . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Molecular Design

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Differences : Incorporates a pyrazolo[3,4-d]pyrimidine core and a chromene-derived substituent, unlike the bipyridine system in the target compound.
  • Molecular Weight : 589.1 g/mol (vs. ~414–420 g/mol for simpler sulfonamides).
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Key Differences : Features a single pyridine ring linked to an aniline group, lacking the bipyridine framework.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Key Differences : Contains a pyrimidine ring with formyl and isopropyl substituents, along with an N-methyl sulfonamide group.

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₈H₁₇FN₃O₂S ~373.4 Not Reported 2,4'-Bipyridine, 4-Fluoro-2-methylbenzene
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₅H₂₀F₂N₆O₃S 589.1 175–178 Pyrazolo-pyrimidine, Chromene
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide C₁₈H₁₇N₃O₂S 355.4 Not Reported Anilinopyridine, 4-Methylbenzene
N-[4-(4-Fluoro-phenyl)-5-formyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₄H₁₅FN₃O₃S 340.3 Not Reported Formyl, Isopropyl, N-Methyl

Functional Group Influence

  • Fluorine Substituents : In the target compound and others (e.g., ), fluorine enhances electronegativity and metabolic stability.
  • Bipyridine vs. Pyrimidine/Pyridine : The bipyridine system in the target compound likely improves metal-chelation capacity and π-stacking compared to single-ring analogs .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group. This combination of functional groups is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The bipyridine moiety can chelate metal ions, influencing the activity of metalloenzymes.
  • Protein Interaction : The sulfonamide group may inhibit specific protein functions by interfering with enzyme-substrate interactions.
  • Electrophilic Substitution : The fluorinated aromatic ring may participate in electrophilic substitution reactions that modulate the compound's reactivity and interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against bacterial strains remains to be fully characterized but is hypothesized to follow the trends observed in related sulfonamides.

Anticonvulsant Properties

Studies on structurally related compounds suggest potential anticonvulsant activities. For example, derivatives with similar bipyridine structures have demonstrated significant efficacy in models of seizure activity. This raises the possibility that this compound may also possess anticonvulsant properties.

Research Findings

A review of the literature reveals several key studies that provide insights into the biological activity of related compounds:

  • Antimicrobial Studies : A study highlighted the bacteriostatic effects of sulfonamides against E. coli and S. aureus, suggesting that modifications in the structure could enhance potency against resistant strains .
  • Anticonvulsant Activity : Research on N-benzyl 2-amino acetamides showed promising anticonvulsant effects, indicating that similar modifications in structure could yield compounds with significant therapeutic potential .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that electron-withdrawing groups on the aromatic ring improve biological activity. This insight could guide future modifications of this compound for enhanced efficacy .

Case Studies

StudyFindingsImplications
Study 1Exhibited antimicrobial activity against Gram-positive bacteriaSupports further investigation into similar compounds for antibiotic development
Study 2Demonstrated anticonvulsant effects in animal modelsSuggests potential for treating epilepsy with derivatives
Study 3Explored SAR and identified key functional groups enhancing activityProvides a framework for designing more effective analogs

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